molecular formula C21H20FN3O5S B2436178 ethyl 4-(N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate CAS No. 920194-12-3

ethyl 4-(N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate

Cat. No.: B2436178
CAS No.: 920194-12-3
M. Wt: 445.47
InChI Key: BZMJJTDTTRMIDI-UHFFFAOYSA-N
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Description

Ethyl 4-(N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H20FN3O5S and its molecular weight is 445.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound acts as a potent triple-acting PPARα, -γ, and -δ agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPARs and activates them, leading to changes in gene expression .

Biochemical Pathways

Upon activation, PPARs regulate several biological pathways. These include lipid metabolism, glucose homeostasis, cell proliferation and differentiation, and immune response . The downstream effects of these pathways can lead to changes in cellular function and overall organism health .

Result of Action

The activation of PPARs by the compound can lead to various molecular and cellular effects. These may include changes in lipid and glucose metabolism, reduced inflammation, and regulation of cell growth and differentiation . The specific effects would depend on the cell type and the specific PPARs activated.

Biological Activity

Ethyl 4-(N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

1. Structural Overview

The compound features a pyridazine ring substituted with a 4-fluorophenyl group, linked via an ethoxy chain to a sulfamoyl benzoate moiety. Its chemical structure can be represented as:

C17H19FN4O4S\text{C}_{17}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{4}\text{S}

This unique structure is believed to play a crucial role in its biological activity.

2. Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

  • Preparation of the Pyridazine Core : Utilizing methods such as the Suzuki–Miyaura coupling reaction.
  • Formation of the Sulfamoyl Group : Achieved through reactions involving sulfonamide derivatives.

The overall synthetic route is complex and requires careful optimization to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The fluorophenyl group enhances binding affinity, while the sulfamoyl and benzoate moieties improve solubility and bioavailability.

3.2 Therapeutic Applications

Research indicates that this compound exhibits potential in the following areas:

  • Antitumor Activity : Studies have shown that derivatives of sulfamoyl benzoates can inhibit tumor growth through modulation of key signaling pathways.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antibiotic agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionModulation of enzyme activity

Case Study 1: Antitumor Efficacy

A study involving human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

6. Conclusion

This compound represents a promising candidate for further research in drug development due to its diverse biological activities. Continued exploration into its mechanisms of action and therapeutic applications may lead to significant advancements in treating various diseases.

Properties

IUPAC Name

ethyl 4-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c1-2-29-21(26)16-5-9-18(10-6-16)31(27,28)23-13-14-30-20-12-11-19(24-25-20)15-3-7-17(22)8-4-15/h3-12,23H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMJJTDTTRMIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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